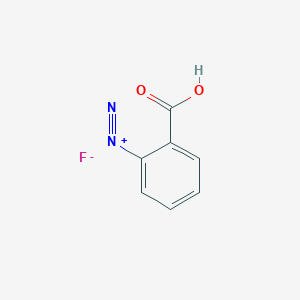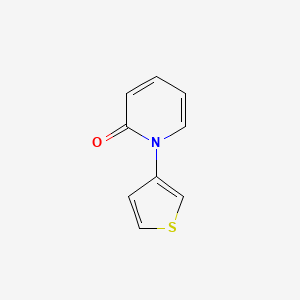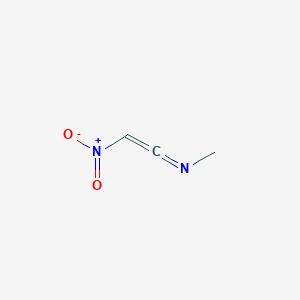![molecular formula C21H18O2 B14343638 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one CAS No. 92595-82-9](/img/structure/B14343638.png)
1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a hydroxy group attached to a diphenylmethyl group, further connected to a phenyl ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one typically involves the reaction of benzophenone with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sulfuric acid and acetic anhydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts to accelerate the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
2-Hydroxy-1-phenylethanone: Shares a similar structure but lacks the diphenylmethyl group.
Diphenylmethane: Contains two phenyl groups attached to a methane carbon but lacks the ethanone moiety.
Uniqueness: 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one is unique due to the presence of both a hydroxy group and a diphenylmethyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
92595-82-9 |
|---|---|
Formule moléculaire |
C21H18O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-[2-[hydroxy(diphenyl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C21H18O2/c1-16(22)19-14-8-9-15-20(19)21(23,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,23H,1H3 |
Clé InChI |
CGEYFFSCEACAPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



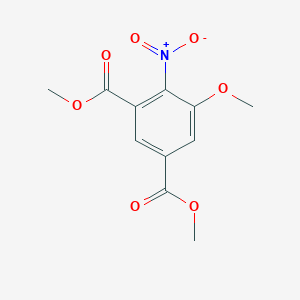
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
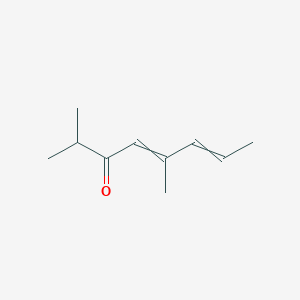
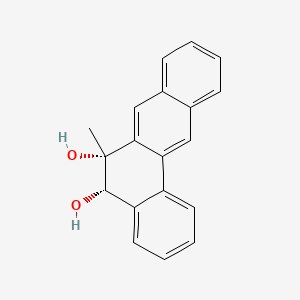
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
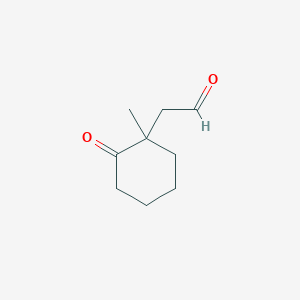
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
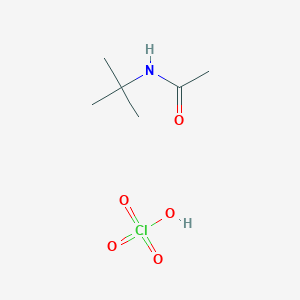
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
